
ethyl N-(4-hydroxycyclohexyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(4-hydroxycyclohexyl)carbamate is a chemical compound with the empirical formula C9H17NO3 . It has a molecular weight of 187.24 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string representation of this compound is O=C(OCC)NC1CCC(O)CC1 . The InChI representation is 1S/C9H17NO3/c1-2-13-9(12)10-7-3-5-8(11)6-4-7/h7-8,11H,2-6H2,1H3,(H,10,12) .Physical And Chemical Properties Analysis
Ethyl N-(4-hydroxycyclohexyl)carbamate is a solid substance . It should be stored at room temperature .Aplicaciones Científicas De Investigación
Anticancer Properties
HECC has been investigated for its potential as an anticancer agent. Its unique chemical structure may interact with cellular pathways, making it a candidate for further study in cancer research. Researchers have explored its effects on tumor growth, apoptosis, and cell cycle regulation .
Neuroprotective Effects
HECC exhibits neuroprotective properties, which could be valuable in treating neurodegenerative diseases. Studies suggest that it may modulate oxidative stress, reduce inflammation, and enhance neuronal survival. Further investigations are needed to understand its mechanisms and potential therapeutic applications .
Antioxidant Activity
HECC possesses antioxidant properties due to its hydroxyl group. Antioxidants play a crucial role in preventing oxidative damage and maintaining cellular health. Researchers have studied HECC’s ability to scavenge free radicals and protect against oxidative stress-related diseases .
Anti-Inflammatory Potential
Inflammation contributes to various diseases, including cardiovascular disorders and autoimmune conditions. HECC has been evaluated for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes, making it a promising candidate for drug development .
Antimicrobial Applications
HECC exhibits antimicrobial activity against bacteria and fungi. Researchers have explored its potential as an alternative to conventional antimicrobial agents. Its unique structure may allow for targeted interactions with microbial cells .
Food Safety and Ethyl Carbamate Reduction
Ethyl carbamate (EC) is a carcinogen found in alcoholic beverages. Microorganisms can reduce EC precursors during fermentation. HECC may play a role in controlling EC levels, contributing to food safety .
Pharmacokinetic Studies
HECC’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, remain an area of interest. Understanding these aspects is essential for drug development and optimization .
Formulation Science
HECC’s solubility, stability, and compatibility with other excipients are relevant for pharmaceutical formulation. Researchers explore its use in drug delivery systems, such as nanoparticles or micelles .
Safety and Hazards
Propiedades
IUPAC Name |
ethyl N-(4-hydroxycyclohexyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-13-9(12)10-7-3-5-8(11)6-4-7/h7-8,11H,2-6H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNCTVPCPODSQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CCC(CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801257250 |
Source


|
| Record name | Ethyl N-(trans-4-hydroxycyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801257250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-(4-hydroxycyclohexyl)carbamate | |
CAS RN |
71118-96-2 |
Source


|
| Record name | Ethyl N-(trans-4-hydroxycyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801257250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-3,3-diphenylpropanamide](/img/no-structure.png)
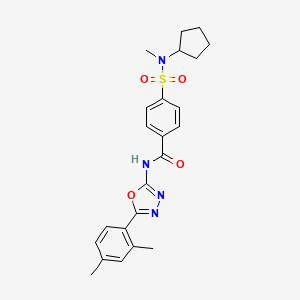
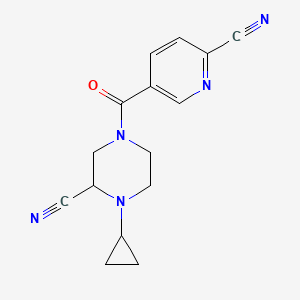
![3-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)propanoic acid](/img/structure/B2773575.png)
![2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2773576.png)
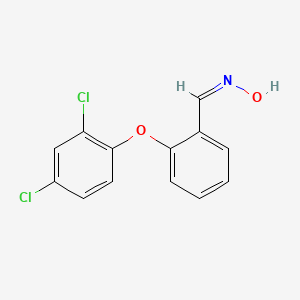
![N'-(6-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2773580.png)
![1-[5-(piperidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carbohydrazide](/img/structure/B2773581.png)
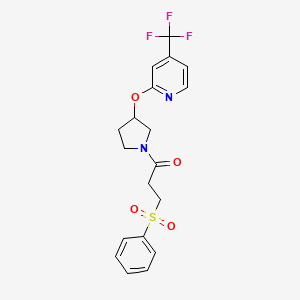


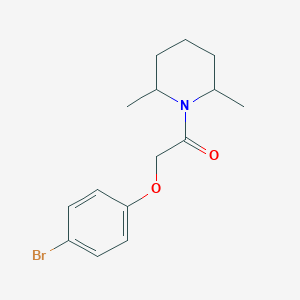
![t-Butyl {[4-(azidomethyl)oxazol-5-yl]methyl}-carbamate](/img/structure/B2773591.png)
![3,4,5-triethoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2773595.png)